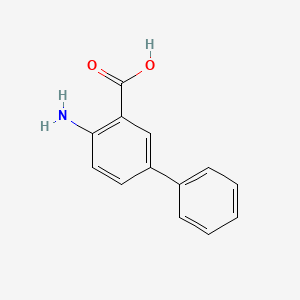

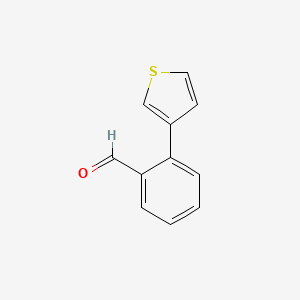

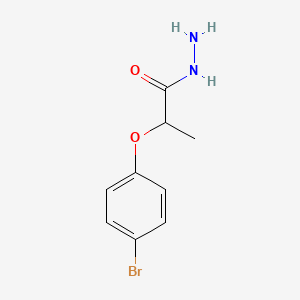

![molecular formula C15H15N5O3 B1334875 [2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid CAS No. 345951-23-7](/img/structure/B1334875.png)

[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid” is a chemical compound that has been studied for its potential pharmacological activities . Quinazolines, which are part of this compound’s structure, have been known to exert varied pharmacologic activities that make them suitable for use in treating hypertension, viral infections, tumors, and malaria .

Synthesis Analysis

The synthesis of quinazoline derivatives, such as “[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid”, has been a focus of research due to their potential pharmacological applications . Since 2014, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity .Molecular Structure Analysis

The molecular structure of “[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid” includes a quinazoline core, which is a bicyclic compound containing two nitrogen atoms . This core is often found in compounds with a wide range of biological activities .Chemical Reactions Analysis

The chemical reactions involving “[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid” and similar compounds have been studied for their potential to produce new pharmacologically active compounds . The reactions often involve the quinazoline core and can lead to a variety of products with potential antibacterial, antifungal, and antimalarial properties .Wissenschaftliche Forschungsanwendungen

Synthesis of Anticancer Drugs

- Key Intermediate in Anticancer Drug Synthesis : 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a related compound, is a crucial intermediate for synthesizing the anticancer drug Raltitrexed and its derivatives (Zhang, 2009).

Biological Activity Evaluation

- Evaluation of Antimicrobial Activity : Novel derivatives, such as substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite, have been synthesized and demonstrated potential antimicrobial activity against various bacteria and fungi (Chaitanya et al., 2017).

- Antitumor and Antiviral Activities : Specific derivatives have shown antitumor activity in vivo and potential anti-Tobacco mosaic virus (TMV) activity, indicating their usefulness in antiviral and anticancer research (Wissner et al., 2005; Luo et al., 2012)(https://consensus.app/papers/synthesis-antiviral-activity-luo/354f161dbdc95306b21c57c70e773004/?utm_source=chatgpt).

Green Synthesis Methodologies

- Eco-friendly Synthesis : The compound and its derivatives have been synthesized using environmentally friendly solvents and conditions, highlighting the importance of green chemistry in drug development (Reddy et al., 2012; Laxminarayana et al., 2021)(https://consensus.app/papers/synthesis-molecular-docking-studies-anticancer-effects-laxminarayana/d5171937265754379a8aa36e27a98412/?utm_source=chatgpt).

Zukünftige Richtungen

The future directions for research on “[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid” and similar compounds are likely to involve further exploration of their pharmacological properties . Given the wide range of activities exhibited by quinazolines, these compounds may be suitable for use in treating a variety of conditions .

Eigenschaften

IUPAC Name |

2-[2-[(4,6-dimethylquinazolin-2-yl)amino]-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-7-3-4-10-9(5-7)8(2)16-14(17-10)20-15-18-11(6-12(21)22)13(23)19-15/h3-5,11H,6H2,1-2H3,(H,21,22)(H2,16,17,18,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBOLJGIJSNQJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(C(=O)N3)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386827 |

Source

|

| Record name | {2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid | |

CAS RN |

345951-23-7 |

Source

|

| Record name | {2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

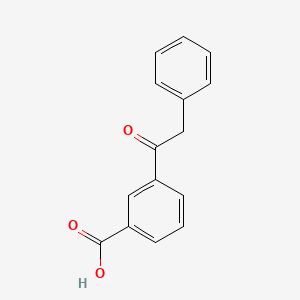

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

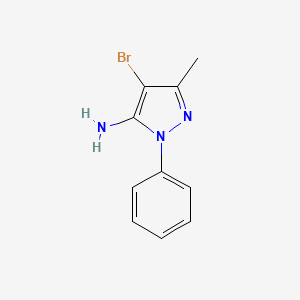

![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)